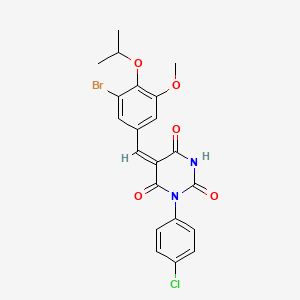![molecular formula C22H10N6O2 B6121004 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile](/img/structure/B6121004.png)
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile, also known as IQN-17, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. This molecule is a member of the indoloquinazoline family and has been shown to have anti-cancer properties.
作用机制
The mechanism of action of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CK2 in cancer cells, leading to the inhibition of cancer cell growth and induction of apoptosis. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to have anti-inflammatory effects and has potential therapeutic applications for inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of multiple cancer cell lines at low concentrations. However, one limitation of using 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is its solubility. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is poorly soluble in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. One area of research is to further understand the mechanism of action of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. This will help to identify potential targets for the development of new anti-cancer therapies. Another area of research is to investigate the potential therapeutic applications of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile for inflammatory diseases. Additionally, research could focus on developing more soluble forms of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile for easier use in lab experiments.
合成方法
The synthesis of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile involves a multi-step process that begins with the reaction of 4-nitrophthalonitrile with 2-aminobenzylamine to form 4-(2-aminobenzylamino)nitrophthalonitrile. This intermediate is then reacted with 2-chloro-6-nitrobenzyl chloride to form 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. The final product is purified by column chromatography to obtain a pure compound.
科学研究应用
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of multiple cancer cell lines, including lung, breast, and colon cancer. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to have anti-inflammatory effects and has potential therapeutic applications for inflammatory diseases.
属性
IUPAC Name |
4-indolo[3,2-b]quinoxalin-6-yl-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N6O2/c23-11-13-9-19(20(28(29)30)10-14(13)12-24)27-18-8-4-1-5-15(18)21-22(27)26-17-7-3-2-6-16(17)25-21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIKKSKGAXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C(=C5)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6120927.png)
![4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B6120940.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4,4,4-trifluorobutanamide](/img/structure/B6120943.png)
![ethyl 1-[(2-hydroxy-6-methyl-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6120952.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6120956.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6120961.png)
![2-{1-benzyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6120962.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)
![3-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6120971.png)

methanone](/img/structure/B6120977.png)
![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)
![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-3-phenylpropanoic acid](/img/structure/B6120999.png)
![3-[1-(2H-indazol-2-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121001.png)